EHop-016 -

EHop-016

Catalog Number: EVT-267287
CAS Number:
Molecular Formula: C25H30N6O
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EHop-016 is a small molecule compound originally developed as a novel inhibitor of the Rac GTPase. [, ] Rac GTPases are signaling proteins crucial for various cellular processes, including cell migration, invasion, and proliferation. [, ] EHop-016 demonstrates greater potency in inhibiting Rac activity compared to previously available inhibitors. [, , ] Due to its inhibitory action on Rac, EHop-016 is extensively studied for its potential as an anti-metastatic agent, particularly for cancers like breast cancer. [, , , , ] Beyond cancer, EHop-016 has demonstrated promising results in studies related to fungal infections, [] viral infections, [, ] and even specific neurological functions. [] Its ability to influence various cellular processes controlled by Rac GTPases makes EHop-016 a valuable tool for researchers exploring diverse biological pathways.

One study briefly mentions that EHop-016 and its derivatives, aimed at enhancing efficacy and bioavailability, were synthesized by maintaining 9-ethyl-3-(1H-1,2,3-triazol-1-yl)-9H-carbazole as the core structure and introducing various modifications. []

Future Directions
  • Optimization of Pharmacokinetic Properties: Further research should focus on improving the bioavailability and pharmacokinetic profile of EHop-016 to enhance its translational potential. [, ]
  • Development of Derivatives: Synthesizing and evaluating novel EHop-016 derivatives with improved potency, selectivity, and pharmacokinetic properties could lead to the discovery of more effective therapeutic agents. [, , ]
  • Exploration of Combination Therapies: Investigating the efficacy of EHop-016 in combination with other anticancer agents, such as chemotherapy or targeted therapies, could potentially improve treatment outcomes for various cancers. [, , ]
  • Elucidation of Precise Mechanism of Action: While EHop-016 is known to inhibit Rac activity, a more comprehensive understanding of its interactions with different Rac isoforms and GEFs is crucial for optimizing its therapeutic application. []

NSC23766

  • Compound Description: NSC23766 is a small molecule inhibitor that targets Rac GTPase by interfering with the interaction between Rac and its guanine nucleotide exchange factors (GEFs), specifically Tiam1 and Trio. []
  • Relevance: NSC23766 served as the basis for the design and synthesis of EHop-016. [, , , ] While NSC23766 inhibits Rac activity, EHop-016 exhibits a 100-fold greater potency compared to NSC23766. [, ] EHop-016 demonstrates greater specificity for Vav2 as its target GEF, while NSC23766 primarily targets Tiam1 and Trio. [, ]

EHop-016A

  • Compound Description: EHop-016A is a derivative of EHop-016 with improved bioavailability and efficacy. [] It exhibits a potent inhibitory effect on Rac at nanomolar concentrations. [] EHop-016A affects cell morphology, including loss of cell polarity, inhibition of cell surface actin-based extensions and focal adhesions, leading to cell detachment from the extracellular matrix. []
  • Relevance: EHop-016A is a structurally-related derivative of EHop-016 with enhanced potency against Rac. [] It shares the ability to inhibit Rac activity but demonstrates a greater impact on cell morphology and induces anoikis. []

MBQ-167

  • Compound Description: MBQ-167 is a dual inhibitor that targets both Rac and Cdc42, disrupting GTP/GDP binding, with IC50s of 103 nM and 78 nM, respectively, in metastatic breast cancer cells. [, ] MBQ-167 specifically affects cancer cells that have undergone epithelial-to-mesenchymal transition (EMT), inducing a loss of cell polarity, inhibition of cell surface actin-based extensions, and detachment from the substratum, ultimately leading to anoikis. []
  • Relevance: MBQ-167 represents a more potent inhibitor compared to EHop-016, demonstrating efficacy at nanomolar concentrations. [] It exhibits a broader target range, inhibiting both Rac and Cdc42, while EHop-016 primarily focuses on Rac. []

HV-107

  • Compound Description: HV-107 is an EHop-016 derivative that inhibits Rac activation by 55% at a concentration of 250 nM in MDA-MB-231 and MDA-MB-435 cells. [, , ] It demonstrates greater potency compared to EHop-016, affecting cell viability at concentrations ≥1 μM in metastatic breast cancer cell lines MDA-MB-231 and MDA-MB-435. [] HV-107 also inhibits breast cancer cell migration. []
  • Relevance: HV-107 represents a structurally modified EHop-016 derivative with increased potency against Rac and exhibits minimal toxicity towards noncancerous mammary epithelial cells. [, ]

HV-118

  • Compound Description: HV-118 is another EHop-016 derivative that exhibits enhanced potency against Rac activation, achieving a 55% inhibition at 100 nM in MDA-MB-231 and MDA-MB-435 cells. [, ] HV-118 significantly inhibits metastatic breast cancer cell viability at concentrations ≥50 nM while showing minimal toxicity towards noncancerous cells. []
  • Relevance: As a derivative of EHop-016, HV-118 demonstrates a greater ability to inhibit Rac and exhibits a more favorable toxicity profile compared to EHop-016, making it a promising candidate for further investigation as an anti-metastatic agent. [, ]

1A-116

  • Compound Description: 1A-116 is a Rac1 inhibitor that effectively reduces leukemia cell proliferation and induces apoptosis in primary acute myeloid leukemia (AML) cells. [] It also demonstrates a substantial impact on reducing cytokine levels, which are crucial for leukemogenesis. []
  • Relevance: While both 1A-116 and EHop-016 target Rac1, they are structurally distinct compounds. [] This difference highlights the diverse range of chemical structures capable of inhibiting Rac1, offering potential avenues for developing more potent and selective inhibitors. []

ZINC69391

  • Compound Description: ZINC69391 is a Rac1 inhibitor with antiproliferative effects in primary acute myeloid leukemia (AML) cells. []
  • Relevance: ZINC69391, alongside EHop-016, belongs to the class of Rac1 inhibitors with demonstrated efficacy in AML cells, indicating their potential as therapeutic agents for AML. []

ITX3

  • Compound Description: ITX3 is a Rac1 inhibitor that exhibits antiproliferative and pro-apoptotic effects in primary acute myeloid leukemia (AML) cells. []
  • Relevance: ITX3, together with EHop-016, showcases the potential of Rac1 inhibition as a therapeutic strategy in AML. [] Their distinct chemical structures underscore the possibility of developing diverse Rac1 inhibitors with potentially improved efficacy or selectivity. []
Synthesis Analysis

Methods and Technical Details

  1. Step 1: Synthesis of the intermediate compound.
  2. Step 2: Reaction of the intermediate with morpholine derivatives to yield EHop-016.

The detailed synthetic procedure includes:

  • Reacting dichloropyrimidines with heteroarylamines,
  • Utilizing silica gel chromatography for purification,
  • Confirming structures via NMR spectroscopy .
Molecular Structure Analysis

Structure and Data

EHop-016 features a complex molecular structure characterized by its carbazole core attached to a pyrimidine ring. The molecular formula is C18H23ClN6O, and its molecular weight is approximately 368.87 g/mol. The compound's structure allows it to effectively interact with the GEF binding pocket of Rac1, inhibiting its activity.

Key structural features include:

  • Carbazole moiety: Provides hydrophobic interactions.
  • Pyrimidine ring: Critical for binding to Rac.
  • Morpholine group: Enhances solubility and bioavailability.

Spectroscopic data confirms the presence of various functional groups, including amines and aromatic rings, which are essential for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

EHop-016 primarily acts through its inhibition of Rac GTPase activity. The compound disrupts the interaction between Rac and its GEFs, thereby preventing the downstream signaling that leads to cell migration and proliferation. Key reactions include:

  • Inhibition of Rac activation by GEFs such as Vav,
  • Reduction of p21-activated kinase activation,
  • Suppression of actin polymerization necessary for cell motility .

Experimental assays have demonstrated that EHop-016 exhibits an IC50 value around 1 μM against Rac in metastatic breast cancer cells, indicating significant potency in blocking this pathway .

Mechanism of Action

Process and Data

EHop-016 exerts its effects by binding to the GEF-binding pocket of Rac proteins, thereby preventing their activation. This inhibition leads to:

  1. Reduced cell migration: By blocking the signaling pathways that facilitate movement.
  2. Decreased viability: At higher concentrations (10 μM), it also inhibits Cdc42 activity, another member of the Rho family involved in similar processes.
  3. Inhibition of downstream effectors: Such as p21-activated kinases, which are essential for cytoskeletal rearrangements necessary for motility .

The mechanism underscores the potential application of EHop-016 as a therapeutic agent against cancer metastasis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EHop-016 is characterized by several notable physical properties:

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical properties include:

  • Stability: Maintains stability under standard laboratory conditions.
  • Reactivity: Reactive towards specific nucleophiles due to its amine groups.

Analytical techniques such as NMR and mass spectrometry confirm its identity and purity post-synthesis .

Applications

Scientific Uses

EHop-016 has been primarily investigated for its potential applications in oncology:

  1. Cancer Research: As an inhibitor of cancer cell migration, it provides insights into metastatic processes.
  2. Therapeutic Development: Aimed at developing treatments that target Rac-mediated pathways in various cancers.
  3. Combination Therapies: Potential use alongside existing anticancer drugs to enhance efficacy against metastatic tumors .

Future research may focus on optimizing EHop-016 derivatives to improve potency and specificity against various cancer types while minimizing off-target effects.

Properties

Product Name

EHop-016

IUPAC Name

4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine

Molecular Formula

C25H30N6O

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29)

InChI Key

AFTZZRFCMOAFCR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51

Solubility

Soluble in DMSO, not in water

Synonyms

EHop016; EHop-016; EHop 016; EHOP016; EHOP-016; EHOP 016.

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.